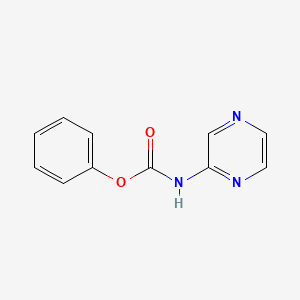

Phenyl pyrazin-2-ylcarbamate

Description

Note: The provided evidence primarily discusses Phenylephrine hydrochloride (PE) and its analytical methods. For clarity, this response will focus on Phenylephrine hydrochloride (PE) and its comparison with related analytical methods, as detailed in the evidence.

Phenylephrine hydrochloride (PE) is a sympathomimetic agent widely used as a decongestant in nasal sprays and oral medications. Its chemical structure features a phenethylamine backbone with hydroxyl and methyl groups, enabling α-adrenergic receptor agonism .

Properties

Molecular Formula |

C11H9N3O2 |

|---|---|

Molecular Weight |

215.21 g/mol |

IUPAC Name |

phenyl N-pyrazin-2-ylcarbamate |

InChI |

InChI=1S/C11H9N3O2/c15-11(14-10-8-12-6-7-13-10)16-9-4-2-1-3-5-9/h1-8H,(H,13,14,15) |

InChI Key |

JUPJJHXUCAKSTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC=CN=C2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis Reactions

Phenyl pyrazin-2-ylcarbamate undergoes hydrolysis under acidic or basic conditions, yielding pyrazin-2-amine and phenyl carbonate derivatives.

Mechanistic Insight :

The carbamate group acts as a leaving group, with nucleophilic attack at the carbonyl carbon. Base-mediated hydrolysis proceeds via a tetrahedral intermediate, while acid hydrolysis generates a protonated intermediate .

Nucleophilic Substitution

The chloropyrazine moiety facilitates aromatic nucleophilic substitution (SNAr) reactions with amines, thiols, and alkoxides .

| Reagents | Conditions | Products | Application |

|---|---|---|---|

| Ethylenediamine, DMF, 80°C | 12 h, N₂ atmosphere | N-(Pyrazin-2-yl)ethylenediamine | Ligand synthesis for metal complexes |

| Sodium methoxide, MeOH | Reflux, 6 h | 2-Methoxypyrazine carbamate | Methoxy-functionalized analogs |

Key Factor :

Electron-withdrawing carbamate group enhances electrophilicity at the C-5 position of pyrazine, enabling regioselective substitutions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogen substituents (if present) .

| Reaction Type | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₃PO₄, dioxane | 5-Aryl-pyrazin-2-ylcarbamates | 37–72% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-alkylated pyrazine carbamates | 65–78% |

Example :

Brominated derivatives (e.g., 5-bromo-pyrazin-2-ylcarbamate) react with arylboronic acids to form biaryl systems, critical for pharmaceutical intermediates .

Halogenation and Functionalization

Radical bromination at the pyrazine methyl group (if present) is achieved using N-bromosuccinimide (NBS) :

| Substrate | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-Methyl-pyrazin-2-ylcarbamate | NBS, AIBN, CCl₄ | 80°C, 4 h | 5-(Bromomethyl)-pyrazin-2-ylcarbamate | 75–77% |

Application :

Brominated derivatives serve as alkylating agents or intermediates for further functionalization .

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s bioactivity involves:

-

Enzyme inhibition : Carbamate group covalently binds serine hydrolases, disrupting catalytic activity .

-

DNA intercalation : Pyrazine ring π-stacking with DNA base pairs, observed in anticancer studies .

Structure-Activity Relationship (SAR) :

-

Electron-withdrawing groups (e.g., Cl) enhance electrophilicity and binding affinity .

-

Methoxy groups reduce hydrolysis rates, improving metabolic stability.

Stability and Degradation

Comparison with Similar Compounds

Comparison with Similar Compounds and Analytical Methods

The evidence extensively compares spectrophotometric methods for PE analysis with other techniques (e.g., HPLC, flow injection). Key comparisons are outlined below:

Spectrophotometric Methods Using Azo-Coupling Reagents

PE reacts with diazotized reagents in alkaline media to form colored azo dyes. The evidence highlights 2-aminobenzothiazole as the most sensitive reagent, producing a stable dye with λmax at 510 nm and a molar absorptivity (ε) of 6.62 × 10³ L·mol⁻¹·cm⁻¹ . Other tested reagents include:

- 4-Aminoantipyrine: Forms a less stable complex (ε = 5.12 × 10³ L·mol⁻¹·cm⁻¹) .

- Chloranilic acid : Lower sensitivity (ε = 3.45 × 10³ L·mol⁻¹·cm⁻¹) and interference from excipients .

- N,N-Dimethylaniline : Requires acidic conditions and exhibits poor reproducibility .

Table 1: Comparison of Azo-Coupling Reagents for PE Analysis

| Reagent | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Stability (hours) | Interference Tolerance |

|---|---|---|---|---|

| 2-Aminobenzothiazole | 510 | 6.62 × 10³ | 48 | High |

| 4-Aminoantipyrine | 480 | 5.12 × 10³ | 24 | Moderate |

| Chloranilic acid | 560 | 3.45 × 10³ | 12 | Low |

Method Validation and Performance

The 2-aminobenzothiazole-based method demonstrated:

- Linearity : 10–250 µg/25 mL (0.4–10 ppm) with r² > 0.999 .

- Precision : Relative standard deviation (RSD) of ±0.95–3.09% .

- Accuracy : Recovery of 98.5–101.2% in nasal spray formulations .

- Robustness : Stable under varying NaOH concentrations (2–3 N) and temperatures (0–25°C) .

In contrast, HPLC methods (e.g., C18 columns with UV detection at 220 nm) offer superior selectivity for multi-component formulations but require costly equipment and longer run times . Flow injection analysis (FIA) with chemiluminescence detection achieves lower detection limits (0.05 ppm) but lacks robustness for complex matrices .

Table 2: Comparison of Analytical Techniques for PE Quantification

| Method | LOD (ppm) | LOQ (ppm) | Analysis Time (min) | Cost | Applicability |

|---|---|---|---|---|---|

| Spectrophotometry | 0.4 | 1.2 | 10 | Low | Single-component |

| HPLC-UV | 0.1 | 0.3 | 30 | High | Multi-component |

| Flow Injection (FIA) | 0.05 | 0.15 | 5 | Moderate | Simple matrices |

Interference Studies

The 2-aminobenzothiazole method showed minimal interference from common excipients (e.g., lactose, starch) and preservatives (e.g., benzalkonium chloride). However, sulfite ions and reducing agents caused significant signal suppression (>15% error) . By comparison, ion-pair HPLC effectively separates PE from interferents like acetaminophen and chlorpheniramine .

Critical Evaluation of Evidence

Future studies should explore:

- Structure-activity relationships of carbamate derivatives.

- Chromatographic profiling of phenyl carbamates.

- Cross-reactivity studies with adrenergic agonists (e.g., ephedrine).

The 2-aminobenzothiazole-based spectrophotometric method offers a cost-effective, precise, and stable approach for routine PE analysis in pharmaceuticals.

Q & A

Q. What are the foundational synthetic routes for preparing phenyl pyrazin-2-ylcarbamate and its derivatives?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with phenyl carbamate groups. A general method includes refluxing 5-chloro-N-phenylpyrazine-2-carboxamide with alkylamines in ethanol under basic conditions (e.g., triethylamine) for 7 hours at 90°C . Purification is achieved via flash chromatography (ethyl acetate/hexane gradients) and recrystallization from hot ethanol. This protocol ensures reproducible yields and scalability for structural analogs.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and carbamate linkage integrity. For example, tert-butyl-protected analogs show characteristic peaks at δ 1.56 ppm (s, 9H) for tert-butyl groups and aromatic proton signals between δ 7.0–7.5 ppm .

- IR Spectroscopy : To identify carbamate C=O stretches (~1700 cm⁻¹) and N-H bends (~1550 cm⁻¹).

- Elemental Analysis : To verify purity (>95%) and stoichiometry .

Q. How can crystallographic data for this compound be refined?

The SHELX software suite (e.g., SHELXL) is widely used for small-molecule refinement. Key steps include:

- Inputting intensity data from diffraction experiments.

- Using the TWIN command for handling twinned crystals.

- Validating hydrogen bonding and torsion angles via PLATON .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazine ring functionalization?

Q. How can conflicting NMR and crystallographic data be resolved for carbamate derivatives?

Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution) versus static crystal structures. Strategies include:

Q. What methodologies optimize antimycobacterial activity in pyrazine-carbamate analogs?

Structure-activity relationship (SAR) studies highlight:

- Electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhance activity against Mycobacterium tuberculosis (MIC = 4 µg/mL).

- Hydrophobic side chains (e.g., isobutyl) improve membrane permeability. Biological evaluation follows CLSI guidelines, using microdilution assays in Middlebrook 7H9 broth .

Q. How can impurity profiles be controlled during large-scale synthesis?

Common impurities include hydrolyzed carbamates (e.g., pyrazine-2-amine) and dimeric byproducts. Mitigation involves:

- Strict anhydrous conditions (e.g., molecular sieves in ethanol).

- In-process HPLC monitoring : Using C18 columns (ACN/water + 0.1% TFA) to track reaction progress .

Methodological Challenges

Q. What experimental designs address low yields in carbamate coupling reactions?

Central Composite Design (CCD) optimizes parameters:

- Factors: Temperature (70–110°C), catalyst loading (1–5 mol%), and solvent polarity (ethanol vs. DMF).

- Response surface methodology identifies optimal conditions (e.g., 90°C, 3 mol% catalyst, ethanol) for 85% yield .

Q. How are computational tools integrated into mechanistic studies of carbamate reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.